DHFR Inhibitory Activity: Class-Level Potency of Thiazolo[4,5-d]pyridazin-4(5H)-ones vs. Methotrexate
The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, to which 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one belongs, has demonstrated DHFR inhibitory activity in the low-micromolar to sub-micromolar range. The most potent analog in the Ewida et al. (2017) series, Compound 26 (bearing a 2-thioureido group), achieved a DHFR IC₅₀ of 0.06 μM [1]. For comparison, methotrexate (MTX), the classical DHFR inhibitor, typically exhibits DHFR IC₅₀ values in the nanomolar range (≈ 0.01–0.02 μM) under similar enzymatic assay conditions [2]. All thiazolo[4,5-d]pyridazin-4(5H)-one compounds, including 2-methyl-substituted analogs, showed DHFR inhibition; however, the presence of a 2-thioureido substituent significantly enhanced potency relative to a 2-methyl group, as evidenced by the activity drop observed across the series.
| Evidence Dimension | DHFR enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Thiazolo[4,5-d]pyridazin-4(5H)-one 2-methyl analogs: IC₅₀ values in low-micromolar range (exact value for target compound not reported independently); most potent in-class analog (Compound 26): IC₅₀ = 0.06 μM. |
| Comparator Or Baseline | Methotrexate: IC₅₀ ≈ 0.01–0.02 μM (DHFR enzymatic assay). |
| Quantified Difference | Compound 26 is approximately 3–6-fold less potent than MTX at the enzymatic level; other 2-methyl analogs show substantially larger potency gaps. |
| Conditions | In vitro DHFR enzyme inhibition assay; specific assay conditions available in Ewida et al. (2017). |
Why This Matters
This establishes the DHFR inhibitory potential of the thiazolo[4,5-d]pyridazin-4(5H)-one class and provides a baseline for selecting 2-methyl-substituted analogs when a distinct potency or selectivity window is desired relative to classical antifolates.
- [1] Ewida MA, et al. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorg Chem. 2017;74:228-237. View Source
- [2] Raimondi MV, Randazzo O, La Franca M, Barone G, Vignoni E, Rossi D, Collina S. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019 Mar 22;24(6):1140. doi:10.3390/molecules24061140. View Source
